Glicobiarsol
Description
Glicobiarsol (C₈H₉AsNO₅·BiO) is a bismuth-containing antiprotozoal agent with a complex molecular structure, combining glycoloylarsanilato and bismuth oxo groups . It is regulated by the U.S. FDA under the Unique Ingredient Identifier E3U8347QWJ and classified under the WHO Anatomical Therapeutic Chemical (ATC) system . Its primary mechanism involves the inhibition of protozoan enzymes through arsenic and bismuth coordination, disrupting metabolic pathways in parasites like Entamoeba histolytica. Analytical methods for its quantification include complexometric titration with disodium edetate, ensuring precise quality control in pharmaceutical formulations .
Properties
Molecular Formula |
C8H13AsBiNO5 |
|---|---|
Molecular Weight |
487.09 g/mol |
IUPAC Name |
bismuthane;[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H10AsNO5.Bi.3H/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;;; |
InChI Key |
HDWGKSHYXPTCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O.[BiH3] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Glicobiarsol involves the reaction of 4-aminophenylarsenoxide with bismuth nitrate in the presence of acetic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve additional purification steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Glicobiarsol undergoes several types of chemical reactions, including:
Oxidation: The arsenic component can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic trioxide derivatives.
Substitution: The phenyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glicobiarsol has been extensively studied for its antiprotozoal properties. It has been used in the treatment of amoebiasis and trichomoniasis in both humans and animals . In addition to its medical applications, this compound has been investigated for its potential use in chemical research, particularly in the study of organometallic compounds and their interactions with biological systems .
Mechanism of Action
The mechanism of action of Glicobiarsol involves the inhibition of protozoal enzymes, leading to the disruption of essential metabolic processes within the parasite. The compound targets specific enzymes involved in the synthesis of nucleic acids and proteins, ultimately leading to the death of the protozoal cells . The molecular pathways involved in this process are still under investigation, but it is believed that the arsenic and bismuth components play a crucial role in the compound’s efficacy.
Comparison with Similar Compounds
Halofuginone (C₁₆H₁₇BrClN₃O₃)
Structural Differences :
- Halofuginone is a halogenated quinazolinone alkaloid with bromine and chlorine substituents, contrasting with Glicobiarsol’s arsenic-bismuth core .
- Mechanism: Halofuginone acts as an angiogenesis inhibitor by blocking TGF-β signaling, unlike this compound’s direct antiprotozoal activity .
- Efficacy: While this compound targets intestinal protozoa, Halofuginone is used in veterinary medicine for Cryptosporidium and Eimeria infections, with broader applications in cancer research due to its anti-fibrotic properties .
Pharmacokinetics :
| Parameter | This compound | Halofuginone |
|---|---|---|
| Bioavailability | Low (oral) | Moderate (oral) |
| Half-life | 6–8 hours | 12–24 hours |
| Metabolism | Hepatic (arsenic) | Hepatic (CYP450) |
Imidocarb (C₁₉H₂₀N₆O)
Structural Differences :
Functional Comparison :
| Parameter | This compound | Imidocarb |
|---|---|---|
| Spectrum | Entamoeba, Giardia | Babesia, Theileria |
| Resistance | Emerging in E. histolytica | Rare in Babesia |
| Administration | Oral (tablet/suspension) | Subcutaneous injection |
Research Findings :
- A 2018 study noted this compound’s declining efficacy in regions with arsenic-resistant E. histolytica strains, while Imidocarb remains first-line for bovine babesiosis due to sustained susceptibility .
- Imidocarb’s lack of heavy metals reduces cumulative toxicity risks compared to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
